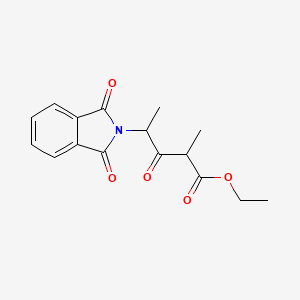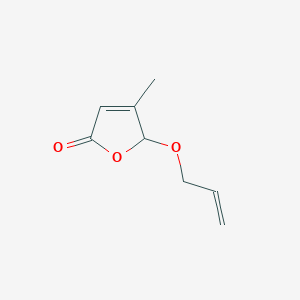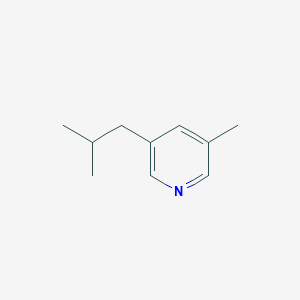
3-Methyl-5-(2-methylpropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methyl group at the third position and a 2-methylpropyl group at the fifth position of the pyridine ring. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of acrolein with ammonia, followed by cyclization to form the pyridine ring . Another method includes the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate. An acidic work-up then gives the desired pyridine derivative .
Industrial Production Methods: Industrial production often involves the reaction of acrolein, propionaldehyde, and ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst, leading to the formation of this compound . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl and 2-methylpropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), are used for bromination reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives.
Scientific Research Applications
3-Methyl-5-(2-methylpropyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. It can inhibit enzymes like collagenase and stromelysin-1, which are involved in the breakdown of extracellular matrix components . This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound’s ability to interact with these enzymes makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
3-Methylpyridine:
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: This compound is used in electronic cigarette products and has a different substitution pattern compared to 3-Methyl-5-(2-methylpropyl)pyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)4-10-5-9(3)6-11-7-10/h5-8H,4H2,1-3H3 |
InChI Key |
LMVXSILLLXHUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


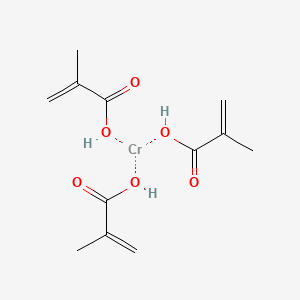
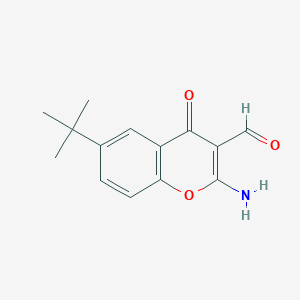


![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
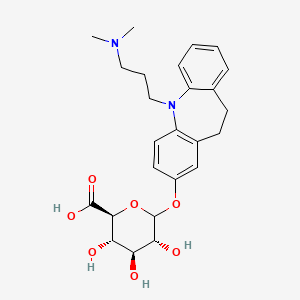


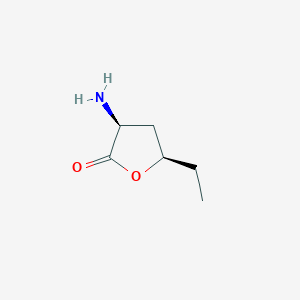

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
